
3ALPHA-HYDROXY PRAVASTATIN LACTONE
説明
3ALPHA-HYDROXY PRAVASTATIN LACTONE is a chemical compound with the molecular formula C₂₃H₃₄O₆ and a molecular weight of 406.51. It is known for its unique structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3ALPHA-HYDROXY PRAVASTATIN LACTONE involves several steps, typically starting with the preparation of the core structure followed by functionalization to introduce the hydroxy group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Hydrothermal Carbonization: This method involves the use of high temperatures and pressures to convert organic precursors into the desired compound.
Classical Organic Synthesis: Traditional organic synthesis methods, such as the use of protecting groups and selective functionalization, are also employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
3ALPHA-HYDROXY PRAVASTATIN LACTONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming the corresponding hydrocarbon.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂), alkylating agents like methyl iodide (CH₃I).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce hydrocarbons .
科学的研究の応用
Clinical Applications
1. Hyperlipidemia Treatment
- Mechanism of Action : 3α-Hydroxy pravastatin lactone functions as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis. This action helps lower low-density lipoprotein cholesterol levels, thereby reducing the risk of atherosclerotic cardiovascular disease .
- Efficacy : Clinical studies indicate that the lactone form exhibits significant lipid-lowering effects comparable to its parent compound, pravastatin. It is particularly effective in patients with moderate hypercholesterolemia .
2. Pharmacokinetics and Metabolism
- Bioavailability : The pharmacokinetics of 3α-hydroxy pravastatin lactone reveal that it is a major metabolite present in human plasma, with approximately 10-40% of the activity compared to pravastatin itself .
- Analytical Methods : Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for the quantitative determination of both pravastatin and its metabolites, including 3α-hydroxy pravastatin lactone, in biological samples .
Case Studies and Research Findings
1. Clinical Trials
- A pilot clinical trial investigated the use of pravastatin in pregnant women to assess its effects on preventing preeclampsia. The study monitored the levels of 3α-hydroxy pravastatin in plasma and urine, indicating its relevance in pharmacotherapy during pregnancy .
2. Drug Interaction Studies
- Research has shown that co-administration with certain drugs can significantly affect the pharmacokinetics of pravastatin and its metabolites. For instance, cyclosporine has been found to increase the area under the curve (AUC) for pravastatin by up to tenfold, highlighting the importance of monitoring drug interactions involving 3α-hydroxy pravastatin lactone .
Comparative Data Table
Parameter | Pravastatin | 3α-Hydroxy Pravastatin Lactone |
---|---|---|
Mechanism of Action | HMG-CoA reductase inhibitor | HMG-CoA reductase inhibitor |
Bioavailability | High | Moderate (10-40% of pravastatin) |
Primary Use | Hyperlipidemia treatment | Metabolite with therapeutic effects |
Drug Interactions | Significant with CYP inhibitors | Affected by OATP inhibitors |
作用機序
The mechanism of action of 3ALPHA-HYDROXY PRAVASTATIN LACTONE involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, modulate signaling pathways, and interact with cellular receptors. The exact mechanism depends on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
6-Hydroxydopamine: Known for its neurotoxic properties and used in research on Parkinson’s disease.
6-Hydroxynicotinic Acid: Used as a pharmaceutical intermediate and in the synthesis of nitrogen-containing heterocyclic compounds.
Uniqueness
3ALPHA-HYDROXY PRAVASTATIN LACTONE is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.
生物活性
3α-Hydroxy pravastatin lactone is a significant metabolite of pravastatin, a well-known statin used primarily for lowering cholesterol levels and reducing cardiovascular risk. Understanding the biological activity of this compound involves examining its pharmacodynamics, metabolic pathways, and clinical implications.
Overview of Pravastatin and Its Metabolite
Pravastatin is classified as a 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor , which plays a crucial role in cholesterol biosynthesis. The compound's primary action is to inhibit the HMG-CoA reductase enzyme, leading to decreased cholesterol synthesis in the liver and increased uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream .
The major metabolite, 3α-hydroxy pravastatin , retains some biological activity, estimated to be about 10-40% that of the parent compound . This metabolite is formed through hepatic metabolism and is significant in understanding the overall efficacy and pharmacokinetics of pravastatin treatment.
The mechanism by which pravastatin and its metabolites exert their effects includes:
- Inhibition of Cholesterol Synthesis : Pravastatin reduces cholesterol synthesis by inhibiting HMG-CoA reductase, leading to an increase in hepatic LDL receptors, which enhances LDL clearance from the blood .
- Impact on Macrophages : Studies have shown that pravastatin significantly inhibits cholesterol synthesis in macrophages, leading to increased degradation of native LDL. For example, a single dose of pravastatin resulted in a 62% reduction in cholesterol synthesis in human monocyte-derived macrophages (HMDM) .
- Cholesterol Esterification : At lower concentrations, pravastatin increases the cholesterol esterification rate; however, higher concentrations can inhibit this process .
Pharmacokinetics
The pharmacokinetics of pravastatin and its metabolite are critical for understanding their biological activity:
- Absorption and Bioavailability : Pravastatin is absorbed within 60-90 minutes post-administration, with a low bioavailability of approximately 17% due to extensive first-pass metabolism .
- Metabolism : The metabolism occurs primarily through glucuronidation rather than cytochrome P450 enzymes. The formation of 3α-hydroxy pravastatin occurs during this metabolic process .
- Elimination : About 70% of an administered dose is eliminated via feces, while approximately 20% is excreted in urine .
Clinical Implications
Clinical studies have demonstrated the effectiveness of pravastatin in reducing cardiovascular events. For instance:
- In patients with a history of myocardial infarction or angina, pravastatin treatment resulted in an 18% reduction in total cholesterol and a 27% reduction in LDL levels .
- The presence of 3α-hydroxy pravastatin has been linked to varying responses to treatment; patients with specific serum concentration ratios showed different levels of LDL reduction .
Table 1: Comparative Biological Activity
Parameter | Pravastatin | 3α-Hydroxy Pravastatin |
---|---|---|
Inhibition of HMG-CoA | Yes | Yes (10-40% activity) |
Effect on LDL Clearance | Increases | Limited |
Impact on Cholesterol Synthesis | Significant reduction | Moderate reduction |
Bioavailability | ~17% | N/A |
Major Route of Elimination | Feces (70%) | N/A |
Case Studies
- Cholesterol Reduction Study : A clinical trial involving hypercholesterolemic patients showed that chronic administration of pravastatin led to a 55% inhibition of cholesterol synthesis and a 57% increase in LDL degradation after eight weeks .
- Preeclampsia Prevention Trial : Research on pregnant women indicated that monitoring the ratio of pravastatin to 3α-hydroxy pravastatin could predict treatment efficacy for preventing preeclampsia, highlighting the importance of this metabolite in clinical outcomes .
特性
IUPAC Name |
[(1S,6S,7R,8S)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-7-5-6-15-10-19(25)14(3)18(22(15)20)9-8-17-11-16(24)12-21(26)28-17/h5-6,10,13-14,16-20,22,24-25H,4,7-9,11-12H2,1-3H3/t13-,14+,16+,17+,18-,19+,20-,22?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXABYACWXHFQQ-XAFXHSNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H](C12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901006383 | |
Record name | 6-hydroxyisocompactin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901006383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85798-96-5 | |
Record name | 6-Hydroxyisocompactin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085798965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-hydroxyisocompactin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901006383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。